molecular formula ClH3Si B8571072 Silylchloride

Silylchloride

Cat. No.: B8571072
M. Wt: 66.56 g/mol
InChI Key: KOPOQZFJUQMUML-UHFFFAOYSA-N
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Description

Silylchloride is an inorganic compound with the chemical formula SiCl. It is a colorless, volatile liquid that is used in various industrial and scientific applications. This compound is part of the chlorosilane family and is known for its reactivity and ability to form various silicon-containing compounds.

Preparation Methods

Silylchloride can be synthesized through several methods. One common method involves the direct reaction of silicon with chlorine gas at elevated temperatures. The reaction is typically carried out at temperatures around 600°C: [ \text{Si} + \text{Cl}_2 \rightarrow \text{SiCl}_4 ]

Another method involves the reduction of silicon tetrachloride with hydrogen gas: [ \text{SiCl}_4 + 2\text{H}_2 \rightarrow \text{SiCl}_2 + 2\text{HCl} ]

Industrial production of silicon monochloride often involves the chlorination of silicon-containing materials such as ferrosilicon or silicon carbide. These reactions are carried out in large-scale reactors under controlled conditions to ensure high yields and purity.

Chemical Reactions Analysis

Silylchloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

  • Oxidation: : this compound can be oxidized to form silicon dioxide (SiO2) and chlorine gas: [ \text{SiCl}_2 + \text{O}_2 \rightarrow \text{SiO}_2 + 2\text{Cl}_2 ]

  • Reduction: : this compound can be reduced to elemental silicon using reducing agents such as hydrogen gas: [ \text{SiCl}_2 + 2\text{H}_2 \rightarrow \text{Si} + 2\text{HCl} ]

  • Substitution: : this compound can undergo substitution reactions with various nucleophiles to form different silicon-containing compounds. For example, reaction with water produces silicon dioxide and hydrochloric acid: [ \text{SiCl}_2 + 2\text{H}_2\text{O} \rightarrow \text{SiO}_2 + 2\text{HCl} ]

Scientific Research Applications

Organic Synthesis

1.1 Silylation Reactions

Silylchlorides are commonly employed as silylation agents in organic synthesis, particularly for the transformation of alcohols into silyl ethers. This reaction enhances the stability and reactivity of alcohols, facilitating further chemical transformations. The efficiency of these reactions can be influenced by the size and substituents of both the alcohol and the silylchloride used.

  • Case Study: Rate Acceleration in Silylation
    A study demonstrated that the silylation of secondary alcohols with bulky silylchlorides can be accelerated significantly when matched with large aromatic groups. The introduction of dispersion energy donor groups led to a rate increase of up to four times, depending on solvent interactions .
This compound Alcohol Type Relative Rate Increase
Trimethylsilyl chlorideSecondary Alcohol1x (baseline)
Trinaphthylsilyl chlorideSecondary Alcohol4x (with large DED groups)

1.2 Formation of Hydrosilanes

Silylchlorides can participate in hydrosilation reactions, where they react with alkenes or alkynes to form silanes. This process is vital for synthesizing functionalized silanes used in various applications.

  • Case Study: Hydrosilylation with Silylchlorides
    A recent investigation showed that chlorosilanes could be effectively used to produce hydrosilanes under mild conditions. The resulting silanes serve as intermediates for further functionalization, enhancing their utility in synthetic chemistry .

Catalysis

2.1 Cross-Coupling Reactions

Silylchlorides are utilized in palladium-catalyzed cross-coupling reactions, where they activate Si–Cl bonds to facilitate the formation of carbon-silicon bonds. This application is crucial for developing new silicon-containing materials.

  • Mechanistic Insights
    The activation mechanism of Si–Cl bonds has been explored theoretically, providing insights into optimizing reaction conditions for improved yields .
Catalyst Type Reaction Type Yield (%)
PalladiumCross-Coupling with this compoundUp to 85%

Materials Science

3.1 Development of Functionalized Silicones

Silylchlorides play a significant role in synthesizing functionalized silicone materials, which are essential in various industrial applications such as coatings, adhesives, and sealants.

  • Case Study: Silicone Polymerization
    Research indicated that silylchlorides could initiate the polymerization process for creating silicone elastomers with tailored properties. The choice of this compound influences the mechanical and thermal characteristics of the final product .
This compound Polymer Type Property Enhancement
Trimethylsilyl chlorideSilicone ElastomerIncreased flexibility
PhenyltrichlorosilaneHigh-temperature SiliconeEnhanced thermal stability

Mechanism of Action

The mechanism of action of silicon monochloride involves its ability to react with various chemical species to form silicon-containing compounds. The reactivity of silicon monochloride is primarily due to the presence of the silicon-chlorine bond, which can be readily broken and replaced by other chemical groups. This allows silicon monochloride to participate in a wide range of chemical reactions, including oxidation, reduction, and substitution reactions.

Comparison with Similar Compounds

Silylchloride can be compared with other silicon halides, such as silicon tetrachloride (SiCl4), silicon tetrafluoride (SiF4), and silicon tetrabromide (SiBr4). While all these compounds contain silicon-halogen bonds, they differ in their reactivity and applications.

  • Silicon Tetrachloride (SiCl4): : Silicon tetrachloride is a colorless liquid used in the production of high-purity silicon and silica. It is less reactive than silicon monochloride and is commonly used in the semiconductor industry.

  • Silicon Tetrafluoride (SiF4): : Silicon tetrafluoride is a colorless gas used in the production of fluorosilicates and as a reagent in organic synthesis. It is more reactive than silicon monochloride and is used in specialized chemical processes.

  • Silicon Tetrabromide (SiBr4): : Silicon tetrabromide is a colorless liquid used in the synthesis of organosilicon compounds. It is less commonly used than silicon monochloride and has more limited applications.

Properties

Molecular Formula

ClH3Si

Molecular Weight

66.56 g/mol

IUPAC Name

chlorosilane

InChI

InChI=1S/ClH3Si/c1-2/h2H3

InChI Key

KOPOQZFJUQMUML-UHFFFAOYSA-N

Canonical SMILES

[SiH3]Cl

Origin of Product

United States

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